disodium;(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-(2-carboxylatobenzoyl)oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
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Overview
Description
Disodium;(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-(2-carboxylatobenzoyl)oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a complex organic compound with potential applications in various scientific fields. Its unique structure, characterized by multiple chiral centers and functional groups, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-(2-carboxylatobenzoyl)oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate typically involves multi-step organic reactions. These steps may include:
Formation of the core structure: This involves cyclization reactions to form the tetradecahydropicene core.
Functional group modifications: Introduction of carboxylate and carboxylatobenzoyl groups through esterification or acylation reactions.
Final disodium salt formation: Neutralization with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, high-pressure reactions, and the use of catalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or aromatic rings.
Reduction: Reduction reactions may target the carboxylate groups, converting them to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential as an inhibitor of specific enzymes due to its complex structure.
Drug Development: Exploration as a lead compound for new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of disodium;(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-(2-carboxylatobenzoyl)oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Binding to active sites and inhibiting enzyme activity.
Receptors: Modulating receptor activity to exert biological effects.
Pathways: Influencing cellular pathways involved in inflammation, cell growth, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Disodium;(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-(2-carboxylatobenzoyl)oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate: Similar in structure but with different functional groups.
Other tetradecahydropicene derivatives: Compounds with similar core structures but varying side chains and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C38H50Na2O6 |
---|---|
Molecular Weight |
648.8 g/mol |
IUPAC Name |
disodium;(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-(2-carboxylatobenzoyl)oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C38H52O6.2Na/c1-33(2)18-20-38(32(42)43)21-19-36(6)25(26(38)22-33)12-13-28-35(5)16-15-29(34(3,4)27(35)14-17-37(28,36)7)44-31(41)24-11-9-8-10-23(24)30(39)40;;/h8-12,26-29H,13-22H2,1-7H3,(H,39,40)(H,42,43);;/q;2*+1/p-2/t26-,27-,28+,29-,35-,36+,37+,38-;;/m0../s1 |
InChI Key |
YBXPMGGHNXZAJS-IAYBDFNWSA-L |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)[O-])C)C)(C)C)OC(=O)C6=CC=CC=C6C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C6=CC=CC=C6C(=O)[O-])C)C)C2C1)C)C(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
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